molecular formula C15H18ClN5 B12261540 N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine

N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine

Cat. No.: B12261540
M. Wt: 303.79 g/mol
InChI Key: DFQJNNNEPLQGDM-UHFFFAOYSA-N
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Description

N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrimidine ring, a piperidine ring, and a pyridine ring, which contribute to its diverse chemical properties and reactivity.

Properties

Molecular Formula

C15H18ClN5

Molecular Weight

303.79 g/mol

IUPAC Name

N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine

InChI

InChI=1S/C15H18ClN5/c1-20(14-4-2-3-7-17-14)13-5-8-21(9-6-13)15-18-10-12(16)11-19-15/h2-4,7,10-11,13H,5-6,8-9H2,1H3

InChI Key

DFQJNNNEPLQGDM-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=NC=C(C=N2)Cl)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 5-chloropyrimidine-2-amine: This can be achieved by chlorination of pyrimidine-2-amine using reagents like phosphorus oxychloride.

    Synthesis of 1-(5-chloropyrimidin-2-yl)piperidin-4-amine: This involves the reaction of 5-chloropyrimidine-2-amine with piperidine under specific conditions.

    N-methylation: The final step involves the methylation of the amine group using methyl iodide or similar methylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders.

    Industry: Utilized in the development of novel materials and catalysts.

Comparison with Similar Compounds

N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine can be compared with other similar compounds such as:

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